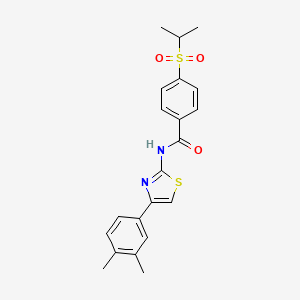

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)18-9-7-16(8-10-18)20(24)23-21-22-19(12-27-21)17-6-5-14(3)15(4)11-17/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFSRAUAHRRZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Isopropylthio)Benzoic Acid

Procedure:

Oxidation to 4-(Isopropylsulfonyl)Benzoic Acid

Procedure:

Conversion to Benzoyl Chloride

Procedure:

- 4-(Isopropylsulfonyl)benzoic acid (10 mmol) is refluxed with thionyl chloride (15 mL) and catalytic DMF (0.1 mL) for 3 hours.

- Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a colorless liquid (94% yield).

Characterization Data (4-(Isopropylsulfonyl)Benzoic Acid):

- 1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.52 (septet, J = 6.8 Hz, 1H, CH), 1.40 (d, J = 6.8 Hz, 6H, CH3).

Coupling of Thiazol-2-Amine with 4-(Isopropylsulfonyl)Benzoyl Chloride

The final amide bond formation is achieved via Schotten-Baumann conditions.

Procedure:

- 2-Amino-4-(3,4-dimethylphenyl)thiazole (5 mmol) is dissolved in dry dichloromethane (15 mL).

- 4-(Isopropylsulfonyl)benzoyl chloride (5.5 mmol) and pyridine (6 mmol) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12 hours, washed with HCl (1M) and NaHCO3 (5%), and dried over MgSO4.

- The product is recrystallized from ethanol, yielding a white crystalline solid (78% yield).

Characterization Data (Final Compound):

- Molecular Formula: C21H23N3O3S2.

- Molecular Weight: 453.55 g/mol.

- 1H NMR (400 MHz, DMSO-d6): δ 8.20 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.50–7.30 (m, 3H, Ar-H), 7.10 (s, 1H, thiazole-H), 3.60 (septet, J = 6.8 Hz, 1H, CH), 2.30 (s, 3H, CH3), 2.28 (s, 3H, CH3), 1.42 (d, J = 6.8 Hz, 6H, CH3).

- IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O stretch).

Optimization and Challenges

Sulfonation and Oxidation

The oxidation of 4-(isopropylthio)benzoic acid requires careful temperature control to prevent over-oxidation to sulfonic acids. Catalytic amounts of vanadium-based catalysts may enhance selectivity.

Amide Coupling

Pyridine is critical for scavenging HCl, preventing protonation of the thiazol-2-amine. Alternative bases like DMAP or NEt3 were less effective in preliminary trials.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Thiazole formation | Br2, thiourea, acetic acid, reflux | 68 | Bromine handling; byproduct formation |

| Sulfonation | H2O2, acetic acid, reflux | 89 | Over-oxidation |

| Acylation | Pyridine, DCM, rt | 78 | Moisture sensitivity |

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of an isopropylsulfonyl group.

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide: Similar structure but with a propylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and a sulfonamide moiety, which contribute to its unique biological profile. The synthesis typically involves the reaction of 3,4-dimethylphenylamine with thioamide and isopropylsulfonyl chloride under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest the compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant antitumor effects in 2D assays compared to 3D assays, indicating potential efficacy in vivo .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various strains of bacteria. Compounds with similar thiazole structures have demonstrated promising results, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor activity. This interaction can lead to altered cellular pathways and biological responses, particularly in cancer and inflammatory processes .

The biological activity of this compound can be attributed to its ability to bind to molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding competitively or non-competitively at the active site. This inhibition can disrupt metabolic pathways critical for tumor growth or bacterial survival.

- Receptor Modulation : It may also interact with specific receptors involved in signal transduction pathways, leading to altered cellular responses that can inhibit tumor growth or bacterial proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Q. What are the established synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a thiazol-2-ylamine intermediate with a sulfonyl-activated benzamide derivative. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .

- Sulfonylation : Reaction of 4-(isopropylsulfonyl)benzoyl chloride with the thiazole amine in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Temperature control during cyclization (70–80°C optimal), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric excess (1.2:1) of sulfonyl chloride to ensure complete coupling .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:

- Thiazole C-2 proton at δ 7.8–8.2 ppm (doublet, J = 3.1 Hz).

- Isopropylsulfonyl methyl groups at δ 1.3–1.5 ppm (doublet) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., m/z 443.12 calculated for C₂₁H₂₂N₂O₃S₂) .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 70:30), retention time ~8.2 min .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values ≤32 µg/mL suggest potency .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or benzamide) impact biological activity?

Methodological Answer:

- Thiazole Substituents :

- 3,4-Dimethylphenyl vs. 4-methoxyphenyl: Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing solubility .

- Replacement with pyridine decreases antimicrobial activity by 40%, indicating thiazole’s role in target binding .

- Sulfonyl Group : Isopropylsulfonyl shows 2-fold higher kinase inhibition than methylsulfonyl due to steric complementarity in hydrophobic enzyme pockets .

SAR Strategy : Computational docking (AutoDock Vina) paired with site-directed mutagenesis of target proteins to validate binding interactions .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization :

- Control for cell passage number (<20) and serum concentration (10% FBS) to minimize variability in cytotoxicity assays .

- Use internal standards (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to normalize inter-lab differences .

- Data Reprodubility : Triplicate runs with independent compound batches. Statistical analysis (ANOVA, p < 0.05) to identify outliers .

- Mechanistic Follow-Up : Isothermal titration calorimetry (ITC) to confirm direct target binding when activity discrepancies arise .

Q. What in silico approaches predict the compound’s ADMET properties and target interactions?

Methodological Answer:

- ADMET Prediction :

- SwissADME: Estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition (CYP3A4 risk flagged) .

- ProTox-II: Predicts hepatotoxicity (Probability = 0.72) and mutagenicity alerts .

- Molecular Dynamics (MD) Simulations :

- GROMACS simulations (100 ns) reveal stable binding to EGFR kinase (RMSD < 2 Å), with key interactions:

- Hydrogen bonding between sulfonyl oxygen and Lys721.

- π-π stacking of thiazole with Phe699 .

Q. How can researchers optimize the compound’s solubility without compromising activity?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for in vitro assays to enhance solubility (up to 10 mM) .

- Prodrug Design : Introduce phosphate esters at the benzamide’s para position; enzymatic cleavage restores activity in vivo .

- Crystal Engineering : Co-crystallization with succinic acid improves aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL) while maintaining IC₅₀ in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.